molecular formula C17H13NO2S B7819699 4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid

4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid

Cat. No.: B7819699
M. Wt: 295.4 g/mol
InChI Key: WCLAHKOSAUMYGZ-UHFFFAOYSA-N
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Description

4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid is a chemical compound with the molecular formula C₁₄H₁₀N₂O₂S It is characterized by the presence of an isoquinoline ring system attached to a benzoic acid moiety via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid typically involves the following steps:

  • Isoquinoline Derivative Preparation: Isoquinoline is first synthesized or obtained from natural sources.

  • Sulfanyl Group Introduction: The sulfanyl group is introduced to the isoquinoline ring through a nucleophilic substitution reaction.

  • Benzoic Acid Derivative Formation: The benzoic acid moiety is then attached to the sulfanyl group via a coupling reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the isoquinoline or benzoic acid moieties.

Scientific Research Applications

4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid is similar to other compounds containing isoquinoline and benzoic acid moieties. its unique structural features, such as the sulfanyl group, distinguish it from other compounds. Some similar compounds include:

  • Isoquinoline derivatives: Compounds with various substituents on the isoquinoline ring.

  • Benzoic acid derivatives: Compounds with different functional groups attached to the benzoic acid moiety.

Properties

IUPAC Name

4-(isoquinolin-1-ylsulfanylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-17(20)14-7-5-12(6-8-14)11-21-16-15-4-2-1-3-13(15)9-10-18-16/h1-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLAHKOSAUMYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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